N-(2,5-Dimethoxyphenethyl)-2,2,2-trifluoroacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,5-Dimethoxyphenethyl)-2,2,2-trifluoroacetamide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a trifluoroacetyl group attached to an aminoethane backbone, with two methoxy groups positioned on the phenyl ring. Its molecular formula is C11H14F3NO3, and it has a molecular weight of 265.23 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-Dimethoxyphenethyl)-2,2,2-trifluoroacetamide typically involves the reaction of 2,5-dimethoxyphenylacetic acid with trifluoroacetic anhydride in the presence of a base such as pyridine. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product. The reaction can be represented as follows:
2,5-Dimethoxyphenylacetic acid+Trifluoroacetic anhydride→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-Dimethoxyphenethyl)-2,2,2-trifluoroacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoroacetyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted aminoethane derivatives.
Scientific Research Applications
N-(2,5-Dimethoxyphenethyl)-2,2,2-trifluoroacetamide has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2,5-Dimethoxyphenethyl)-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets and pathways. The trifluoroacetyl group can enhance the compound’s lipophilicity, facilitating its penetration into biological membranes. The methoxy groups on the phenyl ring can participate in hydrogen bonding and other interactions with target proteins or enzymes, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- N-trifluoroacetyl-2-(2,5-dimethoxy-4-(phenylacetyl)-phenyl)-2-aminopropane
- N-trifluoroacetyl-2-[2,5-dimethoxy-4-(2-phenylethyl)phenyl]-1-aminoethane
- N-trifluoroacetyl-2-[2,5-dimethoxy-4-(3-phenylpropyl)phenyl]-1-aminoethane
Uniqueness
N-(2,5-Dimethoxyphenethyl)-2,2,2-trifluoroacetamide is unique due to its specific trifluoroacetyl and methoxy substituents, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C12H14F3NO3 |
---|---|
Molecular Weight |
277.24 g/mol |
IUPAC Name |
N-[2-(2,5-dimethoxyphenyl)ethyl]-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C12H14F3NO3/c1-18-9-3-4-10(19-2)8(7-9)5-6-16-11(17)12(13,14)15/h3-4,7H,5-6H2,1-2H3,(H,16,17) |
InChI Key |
VJHIWEPSKXAYAB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CCNC(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.